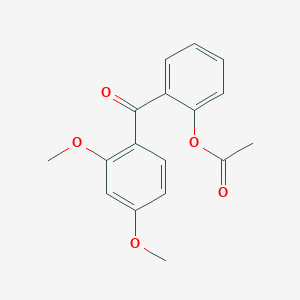

2-Acetoxy-2',4'-methoxybenzophenone

Description

Significance of Benzophenone (B1666685) Derivatives in Advanced Organic Chemistry

Benzophenone and its derivatives are a class of aromatic ketones that have garnered significant attention across various scientific disciplines. taylorandfrancis.com Their fundamental structure, consisting of a diphenyl ketone core, serves as a versatile scaffold for a wide array of chemical modifications, leading to a diverse range of properties and applications. ontosight.ainih.gov

In the field of materials science, benzophenones are widely utilized as photoinitiators in UV-curing processes for inks, coatings, and adhesives. wikipedia.org They are also incorporated into plastic packaging as UV blockers to prevent photodegradation of the polymer or its contents. wikipedia.org Certain derivatives are celebrated for their ability to absorb harmful UV radiation, making them key ingredients in sunscreens and other personal care products. taylorandfrancis.com

The pharmacological potential of benzophenone derivatives is another area of intense research. These compounds have been investigated for a multitude of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov The specific substitutions on the benzophenone rings play a crucial role in determining their biological efficacy. nih.gov Furthermore, in the realm of organic light-emitting diodes (OLEDs), benzophenone derivatives are explored as host materials and emitters due to their unique photophysical properties. mdpi.com

Structural Characteristics of Acetoxy and Methoxy-Substituted Benzophenones

The properties of 2-Acetoxy-2',4'-methoxybenzophenone are intrinsically linked to its specific substitution pattern. The presence of an acetoxy group (-OCOCH₃) at the 2-position and a methoxy (B1213986) group (-OCH₃) at the 4'-position on the benzophenone framework dictates its electronic and steric characteristics.

The introduction of an acetoxy group, often through the acetylation of a corresponding hydroxyl group, can modify the compound's solubility, stability, and biological activity compared to its hydroxylated precursor.

Positioning of this compound within Contemporary Chemical Research

Given the lack of extensive literature on this compound, its position in contemporary research is largely speculative but can be inferred from the known applications of related compounds. The synthesis of this compound would likely involve the acetylation of 2-hydroxy-4'-methoxybenzophenone, a known UV absorber.

One potential avenue of research for this compound is in the field of photochemistry and materials science. Its structure suggests it could function as a photostabilizer or a photoinitiator, similar to other benzophenone derivatives. The acetoxy group might offer advantages in terms of solubility in specific polymer matrices or could be designed to be a cleavable group under certain conditions, releasing the active hydroxybenzophenone.

In medicinal chemistry, the compound could be investigated as a prodrug. The acetoxy group could be enzymatically or hydrolytically cleaved in vivo to release the more active 2-hydroxy-4'-methoxybenzophenone. This strategy is often employed to improve the bioavailability or to target the release of a drug. nih.gov Further research could also explore its potential in the development of novel organic electronic materials, where the fine-tuning of molecular structure is critical for achieving desired properties. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

[2-(2,4-dimethoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11(18)22-15-7-5-4-6-13(15)17(19)14-9-8-12(20-2)10-16(14)21-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERZALYPJSHKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641604 | |

| Record name | 2-(2,4-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-90-5 | |

| Record name | Methanone, [2-(acetyloxy)phenyl](2,4-dimethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Photochemical Investigations of 2 Acetoxy 2 ,4 Methoxybenzophenone

Electronic Absorption and Excited State Dynamics

Ultraviolet Absorption Characteristics of Acetoxy and Methoxy-Substituted Benzophenones

The ultraviolet (UV) absorption characteristics of benzophenone (B1666685) and its derivatives are a cornerstone of their rich photochemistry. The introduction of substituents, such as acetoxy and methoxy (B1213986) groups, can significantly influence the position and intensity of absorption bands. researchgate.netresearchgate.net Generally, benzophenones exhibit characteristic absorption bands in the UV region which are attributed to n→π* and π→π* electronic transitions. researchgate.net

The presence of a methoxy group, an electron-donating substituent, on the benzophenone framework typically leads to a bathochromic (red) shift of the π→π* absorption band. researchgate.net This shift is a result of the resonance effect of the methoxy group, which extends the conjugation of the aromatic system. In a study of various substituted benzophenones, it was observed that electron-donating groups generally cause a shift to longer wavelengths. researchgate.net For instance, the UV absorption spectra of 2-hydroxy-4-methoxybenzophenone (a related compound) have been studied extensively, providing insights into the electronic transitions. nih.govnih.gov

Table 1: Representative UV Absorption Data for Substituted Benzophenones

| Compound | Solvent | λmax (nm) | Transition |

| Benzophenone | Various | ~250, ~340 | π→π, n→π |

| 4-Methoxybenzophenone | Various | >250 | π→π |

| 2-Hydroxy-4-methoxybenzophenone | Various | ~288, ~325 | π→π |

Note: This table provides generalized data for illustrative purposes. Actual λmax values can vary depending on the solvent and specific experimental conditions.

Mechanisms of Intersystem Crossing and Triplet State Population

Upon absorption of UV radiation, benzophenone derivatives are promoted to an excited singlet state (S1). A key feature of benzophenone photochemistry is the highly efficient intersystem crossing (ISC) from the initially populated singlet state to the triplet state (T1). edinst.com This process is fundamental to the photosensitizing ability of benzophenones. nih.gov

The mechanism of ISC in benzophenone has been a subject of considerable investigation and debate. nih.govrsc.org Two primary pathways have been proposed: a direct S1 → T1 transition and an indirect S1 → T2 → T1 pathway. nih.govrsc.org Computational studies suggest that the indirect mechanism, involving an intermediate triplet state (T2), is often the predominant route. nih.govrsc.org The efficiency of ISC is governed by spin-orbit coupling, which is enhanced when a change in molecular orbital type occurs, such as a transition from a ¹(n,π) state to a ³(π,π) state. nih.gov

The presence of substituents can modulate the energies of the singlet and triplet states and, consequently, the rate and efficiency of intersystem crossing. rsc.org For instance, electron-donating groups can influence the character of the excited states, which in turn affects the ISC dynamics. qut.edu.auscispace.com In the case of 2-acetoxy-2',4'-methoxybenzophenone, the interplay between the acetoxy and methoxy groups would be expected to influence the excited-state landscape and the subsequent population of the triplet state. The triplet state of substituted benzophenones is a key intermediate in many of their photochemical reactions. nih.govacs.org

Photoreactivity and Quantum Yield Analysis of this compound

Intramolecular Photochemical Rearrangements (e.g., Photo-Fries Rearrangement)

One of the significant intramolecular photochemical reactions that phenolic esters, including acetoxy-substituted benzophenones, can undergo is the Photo-Fries rearrangement. wikipedia.orgsigmaaldrich.com This reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-hydroxy aryl ketones. wikipedia.org The Photo-Fries rearrangement proceeds through a radical mechanism initiated by the homolytic cleavage of the ester bond upon photoexcitation. wikipedia.org

Theoretical models suggest that the Photo-Fries rearrangement is controlled by three electronic states: a ππ* state that absorbs the initial radiation, a pre-dissociative nπ* state that facilitates energy transfer, and a dissociative πσ* state along which the bond cleavage occurs. barbatti.org The efficiency, or quantum yield, of this rearrangement can be influenced by factors such as the solvent and the presence of other functional groups on the molecule. While the Photo-Fries rearrangement is a well-established reaction, its yields can sometimes be low, making it more suitable for laboratory-scale synthesis rather than large-scale commercial production. wikipedia.org

For this compound, the Photo-Fries rearrangement would be expected to yield hydroxy-methoxybenzophenone derivatives. The specific products formed would depend on the regioselectivity of the acyl group migration.

Intermolecular Photochemical Reactions, Including Hydrogen Atom Abstraction

The triplet state of benzophenones is a powerful hydrogen atom abstractor. nih.govresearchgate.net This reactivity is a hallmark of benzophenone photochemistry and is responsible for many of its applications as a photosensitizer. acs.org In the presence of a suitable hydrogen donor, the excited triplet benzophenone can abstract a hydrogen atom, leading to the formation of a ketyl radical and a radical derived from the hydrogen donor. researchgate.net

The efficiency of hydrogen atom abstraction can be influenced by the electronic nature of the substituents on the benzophenone core. qut.edu.auscispace.com Electron-donating groups, such as a methoxy group, can sometimes reduce the efficiency of hydrogen atom abstraction by altering the character of the excited triplet state. qut.edu.auscispace.com In the case of this compound, its ability to participate in intermolecular hydrogen abstraction would be a key aspect of its photoreactivity. The quantum yield of such reactions would depend on the concentration and nature of the hydrogen donor present in the reaction medium. libretexts.org

Detailed Studies of Photochemical Reaction Mechanisms

The photochemical reactions of this compound are governed by the complex interplay of its excited state dynamics and the reactivity of the resulting intermediates. The initial absorption of UV light populates the singlet excited state, which rapidly undergoes intersystem crossing to the triplet state.

The triplet state is the primary precursor for the subsequent chemical transformations. The intramolecular Photo-Fries rearrangement is initiated from this triplet state, proceeding through the homolytic cleavage of the O-C(O) bond to form a radical pair. wikipedia.org This radical pair can then recombine at the ortho or para positions of the phenolic ring to yield the rearranged products.

Simultaneously, the triplet state can engage in intermolecular reactions, most notably hydrogen atom abstraction from a suitable donor molecule. nih.gov This process generates a benzophenone ketyl radical and a new radical from the donor species. The subsequent fate of these radicals can lead to a variety of products through dimerization, disproportionation, or other radical-radical reactions.

Influence of Acetoxy and Methoxy Substituents on Photoreaction Pathways

The presence of both an acetoxy and a methoxy group on the benzophenone skeleton is expected to introduce a rich and competitive photochemical landscape. The specific positioning of these substituents dictates the probable reaction pathways, primarily revolving around intramolecular hydrogen abstraction and potential rearrangement or cyclization reactions.

The primary photochemical process for many substituted benzophenones involves the initial excitation to a singlet state (S1), followed by efficient intersystem crossing (ISC) to the triplet state (T1). rsc.org The T1 state is typically the reactive species in subsequent chemical transformations. Current time information in Bangalore, IN. For this compound, the location of the acetoxy group at the 2-position and the methoxy group at the 4'-position will be critical in determining the favored reaction channels.

Drawing parallels with related structures, such as 2-benzyloxy-4-methoxybenzophenone, one can anticipate the possibility of intramolecular hydrogen abstraction. The photolysis of 2-benzyloxy-4-methoxybenzophenone is known to yield 2,3-diphenyl-6-methoxybenzofuran, a process presumed to occur via internal hydrogen transfer from the benzylic position to the excited carbonyl, followed by cyclization of the resulting diradical. rsc.org In the case of this compound, a similar intramolecular hydrogen abstraction could potentially occur from the acetyl methyl group, although this is generally less favorable than abstraction of a benzylic hydrogen.

Furthermore, the methoxy group at the 4'-position is an electron-donating group, which can influence the character of the excited triplet state. In some benzophenone derivatives, electron-donating substituents can shift the lowest triplet state from an n,π* character, which is highly reactive in hydrogen abstraction, to a less reactive π,π* or charge-transfer (CT) character. However, the primary photoreactivity of benzophenones often remains centered around the carbonyl group's ability to abstract hydrogen atoms.

Another potential photoreaction pathway for acetoxy-substituted compounds is a photochemical rearrangement. For instance, the irradiation of certain acetoxy-dienones can lead to skeletal rearrangements. sci-hub.st While the aromatic system of benzophenone is more stable, the possibility of photo-Fries-type rearrangements or other complex transformations involving the acetoxy group cannot be entirely ruled out.

The competition between different potential hydrogen abstraction sites and other rearrangement pathways will be governed by the specific stereoelectronic factors of the excited state of this compound.

Kinetic and Spectroscopic Characterization of Photogenerated Intermediates

The direct observation and characterization of the transient species generated upon photoexcitation of this compound would be crucial for elucidating its precise photoreaction mechanisms. Techniques such as transient absorption spectroscopy are invaluable for this purpose.

Based on studies of analogous compounds like 2'-methoxyacetophenone, we can predict the nature of the intermediates that might be observed. researchgate.net Upon laser flash photolysis, one would expect to observe the transient absorption spectrum of the triplet state of this compound. For many benzophenone derivatives, the triplet-triplet absorption spectrum is characterized by a broad absorption band in the visible region of the electromagnetic spectrum. rsc.org

The table below summarizes typical photophysical parameters for related benzophenone derivatives, which can serve as a benchmark for what might be expected for this compound.

| Compound | Excitation Wavelength (nm) | Triplet Absorption Maximum (nm) | Triplet Lifetime | Quantum Yield of Intersystem Crossing (ΦISC) |

|---|---|---|---|---|

| Benzophenone | 335 | 530 | ~5 x 10-12 s (ISC) | ~1 |

| 2'-Methoxyacetophenone | 355 | 400-450 | - | ~1 |

| 2-Hydroxy-4-methoxybenzophenone-5-sulphonic acid (BP-4) | - | - | - | (3.2 ± 0.6) x 10-5 (Photolysis Quantum Yield) |

The lifetime of the triplet state would be highly dependent on the solvent and the presence of any quenching species. In the absence of reactive partners, the triplet state would decay back to the ground state. However, in the presence of hydrogen donors, the triplet state would be quenched, leading to the formation of a ketyl radical. The rate of this hydrogen abstraction can be determined by monitoring the decay of the triplet absorption and the concomitant rise of the ketyl radical absorption, which typically appears in the near-UV or visible region.

Furthermore, if intramolecular hydrogen abstraction occurs, the resulting biradical species would also have a characteristic transient absorption spectrum. The kinetics of the formation and decay of this biradical would provide direct evidence for this reaction pathway. The influence of the acetoxy and methoxy substituents on the absorption maxima and lifetimes of these transient intermediates would offer significant insights into their electronic and steric effects on the photochemical processes.

Computational and Theoretical Chemistry Studies of 2 Acetoxy 2 ,4 Methoxybenzophenone

Quantum Chemical Characterization of Electronic and Molecular Structure

Quantum chemical methods are indispensable for understanding the fundamental electronic and geometric properties of molecules. For a substituted benzophenone (B1666685) like 2-Acetoxy-2',4'-methoxybenzophenone, these calculations can predict its three-dimensional shape, the distribution of electrons, and how it interacts with light.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. DFT calculations are employed to determine the most stable (lowest energy) three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This involves calculating key structural parameters.

For this compound, the key geometric parameters of interest are the dihedral angles between the phenyl rings and the central carbonyl group. These angles are dictated by a delicate balance between the delocalization of π-electrons (which favors planarity) and steric hindrance between the substituents (which favors a twisted conformation). In unsubstituted benzophenone, the phenyl rings are twisted out of the plane of the carbonyl group. The presence of substituents, such as the acetoxy and methoxy (B1213986) groups, is expected to further influence these angles.

A comparative study on benzophenone (BP) and dimethoxybenzophenone (B8647296) (DMB) using DFT calculations showed that the addition of methoxy groups can alter the bond lengths and angles in the molecule. researchgate.net For instance, the C=O bond length in DMB is slightly different from that in BP, reflecting the electronic influence of the methoxy substituents. researchgate.net While specific values for this compound are not available, DFT calculations would be the primary tool to predict them.

Table 1: Representative DFT-Calculated Molecular Properties for Substituted Benzophenones

| Property | Benzophenone (BP) | Dimethoxybenzophenone (DMB) |

| Molecular Formula | C₁₃H₁₀O | C₁₅H₁₄O₃ |

| Molecular Weight (amu) | 182.222 | 242.274 |

| Symmetry | C₂ᵥ | C₁ |

Source: Adapted from a DFT study on benzophenone and its derivatives. researchgate.net

Furthermore, DFT calculations provide insights into the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical reactivity and stability. scialert.net The introduction of electron-donating groups like methoxy and electron-withdrawing/donating acetoxy groups will modulate these frontier orbital energies.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions

To understand how this compound interacts with light, particularly UV radiation, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT can predict the electronic absorption spectrum of a molecule by calculating the energies of its excited states and the probabilities of transitions to these states (oscillator strengths). scialert.net

Benzophenones are known for their strong absorption in the UV region, a property harnessed in their application as UV filters. The absorption spectrum is characterized by n→π* and π→π* transitions. A TD-DFT study on benzophenone and its derivatives revealed that substitutions significantly affect the absorption wavelengths. researchgate.netscialert.net For instance, the presence of methoxy groups in dimethoxybenzophenone leads to a shift in the absorption bands compared to unsubstituted benzophenone. researchgate.net The solvent environment also plays a critical role in the absorption properties, and TD-DFT calculations can incorporate solvent effects using models like the Polarizable Continuum Model (PCM). rsc.org

Table 2: Illustrative TD-DFT Predicted Absorption Properties for a Substituted Benzophenone

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~330-350 | Low | n → π |

| S₀ → S₂ | ~280-300 | High | π → π |

Note: This table represents typical values for a substituted benzophenone and is for illustrative purposes. Specific values for this compound would require dedicated TD-DFT calculations.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule is not static. Rotation around single bonds leads to different spatial arrangements called conformations. The study of these conformations and their relative energies is crucial for understanding a molecule's properties and reactivity.

Examination of Conformational Preferences in Substituted Benzophenones

The conformational landscape of benzophenones is primarily defined by the torsional angles of the two phenyl rings relative to the carbonyl group. utdallas.edulibretexts.orgchemistrysteps.com The presence of substituents, especially in the ortho positions, can significantly restrict the rotation of the phenyl rings due to steric hindrance. imperial.ac.uk

For this compound, the acetoxy group at the 2-position and the methoxy group at the 2'-position will impose significant steric constraints. Computational methods can map the potential energy surface as a function of the two torsional angles to identify the most stable conformations. Studies on other ortho-substituted benzophenones have shown that steric effects often dominate, forcing the phenyl rings into a more twisted arrangement compared to the unsubstituted parent compound. imperial.ac.uk

Theoretical Assessment of Intramolecular Hydrogen Bonding and Steric Effects

While this compound does not possess a hydroxyl group to form a classic intramolecular hydrogen bond, other weak intramolecular interactions can influence its conformation. For example, there could be dipole-dipole interactions between the carbonyl group and the ether oxygen of the methoxy group, or with the ester group.

Theoretical methods like the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to identify and characterize such weak interactions. These analyses provide information about electron density distribution and orbital interactions that contribute to the stability of certain conformations. The steric bulk of the acetoxy and methoxy groups will also be a major determinant of the preferred geometry, and this can be quantified through computational modeling.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping out the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. This allows for a detailed understanding of how a reaction proceeds and what factors control its rate and outcome.

For a molecule like this compound, computational studies could elucidate the mechanisms of its photochemical reactions, which are central to its function as a photostabilizer or photoinitiator. Upon absorption of UV light, the molecule is promoted to an excited state. From this excited state, it can undergo various processes, including intersystem crossing to a triplet state, which is often the reactive species in benzophenones.

Computational methods can model the potential energy surfaces of these excited states to understand the pathways of energy dissipation and chemical transformation. While specific reaction mechanism studies for this compound are not readily found, the general principles of benzophenone photochemistry would apply. Theoretical calculations could investigate reactions such as hydrogen abstraction from a substrate by the excited triplet state of the benzophenone. The presence of the acetoxy and methoxy substituents would be expected to modulate the reactivity of the excited state.

Transition State Identification for Thermal and Photochemical Processes

No published research articles were found that specifically detail the identification of transition states for the thermal or photochemical reactions of this compound. Such studies would be essential for understanding the kinetics and mechanisms of its potential transformations, such as intramolecular hydrogen abstraction or photocyclization reactions, which are characteristic of many benzophenone derivatives.

Pathway Mapping for Synthetic Transformations and Photoreactions

Similarly, there is a lack of available literature mapping the synthetic transformation and photoreaction pathways of this compound through computational and theoretical models. Mapping these pathways would provide valuable insights into potential product distributions and the efficiency of various reactions. For instance, in the context of photoreactions, computational mapping could help predict the likelihood of different photochemical outcomes, such as the Paternò-Büchi reaction if reacted with an alkene.

Advanced Spectroscopic Characterization Methodologies for 2 Acetoxy 2 ,4 Methoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering unparalleled detail about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 2-Acetoxy-2',4'-methoxybenzophenone displays a series of signals corresponding to the distinct proton environments within the molecule. The aromatic protons typically resonate in the downfield region, between δ 6.5 and 8.0 ppm, with their specific chemical shifts and coupling patterns dictated by the substitution pattern on the two phenyl rings. The methoxy (B1213986) group protons appear as a sharp singlet around δ 3.7-3.9 ppm, while the acetoxy group's methyl protons also produce a singlet, typically found further upfield around δ 2.0-2.3 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the benzophenone (B1666685) moiety is characteristically observed at a low field, often in the range of δ 195-198 ppm. rsc.org The carbonyl carbon of the acetoxy group appears around δ 169 ppm. The carbon atoms of the aromatic rings resonate between δ 110 and 165 ppm, with the carbon attached to the methoxy group appearing at the higher end of this range due to the deshielding effect of the oxygen atom. The methoxy carbon itself gives a signal around δ 55-56 ppm, and the acetoxy methyl carbon is found at approximately δ 21 ppm. rsc.org

¹H and ¹³C NMR Data for this compound and Related Structures

| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | Reference |

| 4-Methoxyacetophenone | 7.91 (d, J=8 Hz, 2H), 6.91 (d, J=8 Hz, 2H), 3.84 (s, 3H), 2.53 (s, 3H) | 196.8, 163.5, 130.6, 130.3, 113.7, 55.4, 26.3 | rsc.org |

| 4-Methoxybenzophenone | 7.85-7.82 (m, 2H), 7.77-7.74 (m, 2H), 7.58-7.54 (m, 1H), 7.47 (t, J=7.6 Hz, 2H), 6.96 (dd, J=8.8, 2.0 Hz, 2H), 3.88 (s, 3H) | 195.6, 163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6, 55.5 | rsc.orgchemicalbook.com |

| 2-Methoxybenzophenone | 7.81 (d, J=7.6 Hz, 2H), 7.55 (t, J=7.4 Hz, 1H), 7.49-7.34 (m, 4H), 7.04 (t, J=7.4 Hz, 1H), 6.99 (d, J=8.4 Hz, 1H), 3.72 (s, 3H) | 196.5, 157.4, 137.8, 133.0, 131.9, 129.8, 129.6, 128.9, 128.2, 120.5, 111.5, 55.6 | rsc.org |

| 2,2'-Dihydroxy-4-methoxybenzophenone | - | - | chemicalbook.com |

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | - | - | chemicalbook.comchemicalbook.com |

| 2-Acetoxy-3-methoxybenzaldehyde | - | - | nih.gov |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously confirming the complex structure of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com It is particularly useful for tracing the connectivity of protons on the aromatic rings, helping to assign specific protons to their respective positions based on their coupling patterns (ortho, meta, and para).

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This allows for the direct assignment of a proton's signal to its attached carbon, for instance, linking the methoxy protons to the methoxy carbon and the aromatic protons to their corresponding ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netyoutube.com This technique is valuable for determining the three-dimensional conformation of the molecule, such as the relative orientation of the two phenyl rings.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR and Raman spectra of this compound exhibit distinct bands that are diagnostic for its key functional groups.

Carbonyl (C=O) Stretching : The benzophenone carbonyl group gives rise to a strong absorption band in the FT-IR spectrum, typically in the region of 1650-1630 cm⁻¹. The exact position can be influenced by conjugation with the aromatic rings. The carbonyl of the acetoxy group also shows a strong stretching vibration, usually at a higher frequency, around 1770-1750 cm⁻¹.

Acetoxy (C-O) Stretching : The acetoxy group displays characteristic C-O stretching vibrations. The ester C-O-C asymmetric and symmetric stretching bands are typically found in the 1250-1000 cm⁻¹ region.

Methoxy (C-O) Stretching and C-H Bending : The methoxy group is identified by its C-O stretching vibration, which appears as a strong band in the range of 1275-1200 cm⁻¹ (asymmetric) and a weaker band near 1075-1020 cm⁻¹ (symmetric). researchgate.net The methyl C-H bending vibrations are also observable.

Aromatic C-H and C=C Stretching : The aromatic rings show C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. asianpubs.org

Characteristic Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Benzophenone C=O | Stretching | 1650-1630 | asianpubs.org |

| Acetoxy C=O | Stretching | 1770-1750 | researchgate.net |

| Methoxy C-O | Asymmetric Stretching | 1275-1200 | researchgate.net |

| Methoxy C-O | Symmetric Stretching | 1075-1020 | researchgate.net |

| Aromatic C-H | Stretching | >3000 | asianpubs.org |

| Aromatic C=C | Stretching | 1600-1450 | asianpubs.org |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several characteristic pathways.

A common fragmentation pathway for ketones is the alpha-cleavage, where the bond adjacent to the carbonyl group is broken. This could lead to the formation of ions corresponding to the benzoyl and methoxybenzoyl moieties. For instance, cleavage could result in a [C₇H₅O]⁺ ion (benzoyl cation) and a [C₈H₇O₂]⁺ ion (methoxybenzoyl cation).

Another likely fragmentation involves the loss of the acetoxy group as a neutral radical or molecule. The loss of an acetyl radical (CH₃CO•) would result in an [M - 43]⁺ ion. Subsequent loss of carbon monoxide (CO) from the benzoyl-type fragments is also a common process.

The fragmentation pattern can provide conclusive evidence for the presence and location of the methoxy and acetoxy substituents on the benzophenone framework.

Plausible Mass Spectrometric Fragments for this compound

| Fragment Ion | Proposed Structure | m/z | Reference |

| [C₁₆H₁₄O₄]⁺ | Molecular Ion | 286 | |

| [C₁₄H₁₁O₃]⁺ | [M - CH₃CO]⁺ | 243 | nih.gov |

| [C₈H₇O₂]⁺ | Methoxybenzoyl cation | 135 | nih.govnih.gov |

| [C₇H₅O]⁺ | Benzoyl cation | 105 | |

| [C₇H₇O]⁺ | Methoxyphenyl cation | 107 | |

| [C₆H₅]⁺ | Phenyl cation | 77 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and confidence. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This precision allows for the calculation of an unambiguous elemental formula.

The exact mass of a molecule, also referred to as the monoisotopic mass, is calculated by summing the masses of the most abundant isotopes of its constituent atoms. missouri.edu For this compound, the molecular formula is C₁₆H₁₄O₄. The exact mass is calculated using the masses of the most abundant isotopes: Carbon (¹²C = 12.00000 Da), Hydrogen (¹H = 1.00783 Da), and Oxygen (¹⁶O = 15.99491 Da).

The calculated exact mass for the neutral molecule [M] is presented in the table below. In practice, HRMS often analyzes the protonated molecule [M+H]⁺ or other adducts. The high-resolution measurement of this mass would confirm the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

| Species | Formula | Calculated Exact Mass (Da) |

| Neutral Molecule [M] | C₁₆H₁₄O₄ | 270.08921 |

| Protonated Molecule [M+H]⁺ | C₁₆H₁₅O₄⁺ | 271.09699 |

| Sodium Adduct [M+Na]⁺ | C₁₆H₁₄O₄Na⁺ | 293.07895 |

Table 1: Calculated exact masses for different species of this compound.

Elucidation of Characteristic Fragmentation Patterns

Mass spectrometry, particularly when coupled with techniques like electron ionization (EI), causes the molecular ion (M•⁺) to fragment in predictable ways based on its structure. chemguide.co.uk The analysis of these fragmentation patterns provides a "fingerprint" of the molecule, revealing its structural components. While a specific experimental mass spectrum for this compound is not widely published, its fragmentation can be predicted based on the functional groups present: an acetoxy group, a ketone (benzophenone core), a methoxy group, and two aromatic rings. libretexts.orglibretexts.org

The molecular ion (M•⁺) is energetically unstable and will break apart to form more stable fragment ions. chemguide.co.uk Key predicted fragmentation pathways include:

Loss of Acetyl Group: A primary fragmentation would be the loss of the acetyl group. This can occur via two main pathways:

Loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) through a rearrangement, resulting in a fragment corresponding to 2-hydroxy-4'-methoxybenzophenone.

Cleavage of the ester bond to lose an acetoxy radical (•OCOCH₃, 59 Da) or an acetyl cation (CH₃CO⁺, 43 Da).

Alpha-Cleavage at the Carbonyl Group: The C-C bonds adjacent to the carbonyl group are prone to cleavage. miamioh.edu This would lead to the formation of two primary acylium ions:

Cleavage to lose the 4-methoxyphenyl (B3050149) radical, resulting in a 2-acetoxyphenylacylium ion.

Cleavage to lose the 2-acetoxyphenyl radical, resulting in a 4-methoxybenzoyl cation (m/z 135). This fragment is often prominent in the mass spectra of methoxy-substituted benzophenones.

Cleavage of the Methoxy Group: The methoxy group can fragment through the loss of a methyl radical (•CH₃, 15 Da) or a formaldehyde (B43269) molecule (CH₂O, 30 Da) following rearrangement.

The table below summarizes the most likely characteristic fragment ions and their corresponding mass-to-charge ratios (m/z).

| Proposed Fragment Ion | Formula | m/z (Nominal) | Origin |

| [M-CH₂CO]•⁺ | C₁₄H₁₂O₃•⁺ | 228 | Loss of ketene from M•⁺ |

| [M-COCH₃]⁺ | C₁₅H₁₁O₃⁺ | 239 | Loss of acetyl radical from M•⁺ |

| [C₈H₇O₂]⁺ | C₈H₇O₂⁺ | 135 | 4-methoxybenzoyl cation |

| [C₈H₇O₃]⁺ | C₈H₇O₃⁺ | 151 | 2-acetoxyphenyl cation |

| [C₇H₅O]⁺ | C₇H₅O⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | C₆H₅⁺ | 77 | Phenyl cation |

Table 2: Predicted characteristic fragment ions of this compound in mass spectrometry.

Electronic Absorption Spectroscopy for Optical Properties

Electronic absorption spectroscopy, specifically UV-Visible spectroscopy, is used to study the electronic transitions within a molecule by measuring its absorption of light over a range of wavelengths.

Quantitative Determination of Absorption Maxima and Molar Extinction Coefficients

The absorption spectrum of a benzophenone derivative is typically characterized by strong absorption bands in the UV region. These absorptions are due to π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl group. The wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at that wavelength, are key parameters.

| Solvent | λmax 1 (nm) | εmax 1 (L·mol⁻¹·cm⁻¹) | Transition | λmax 2 (nm) | εmax 2 (L·mol⁻¹·cm⁻¹) | Transition |

| e.g., Ethanol (B145695) | Data not available | Data not available | π → π | Data not available | Data not available | n → π |

| e.g., Cyclohexane | Data not available | Data not available | π → π | Data not available | Data not available | n → π |

Table 3: Illustrative table for absorption maxima and molar extinction coefficients. Specific experimental data for this compound is not available in the cited literature.

Investigation of Solvatochromic Effects on Electronic Transitions

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Visible absorption bands when the polarity of the solvent is changed. researchgate.net This phenomenon provides insight into the nature of the electronic transitions and the change in the dipole moment of the molecule upon electronic excitation.

π → π Transitions:* For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, moving the λmax to a longer wavelength. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

n → π Transitions:* For n → π* transitions of carbonyl groups, an increase in solvent polarity usually results in a hypsochromic (blue) shift, moving the λmax to a shorter wavelength. This occurs because the non-bonding electrons of the oxygen atom can interact with protic solvents (like ethanol) via hydrogen bonding, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.

An investigation of solvatochromic effects for this compound would involve recording its UV-Vis spectra in a series of solvents with varying polarities (e.g., from non-polar hexane (B92381) to polar ethanol and acetonitrile). The observed shifts would confirm the nature of its electronic transitions. However, specific studies detailing these effects for the title compound are not available in the reviewed literature.

Advanced Research Applications of 2 Acetoxy 2 ,4 Methoxybenzophenone in Materials Science and Organic Synthesis

Role as Photoinitiators in Polymerization Processes

2-Acetoxy-2',4'-methoxybenzophenone, a derivative of benzophenone (B1666685), functions as a photoinitiator, a compound that generates reactive species upon absorption of light to initiate polymerization. sigmaaldrich.com Benzophenone and its derivatives are classic examples of Type II photoinitiators, which are utilized in a variety of UV-curing applications for coatings, inks, and adhesives. nih.govpolymerinnovationblog.com

Mechanism of Free Radical Generation for Controlled Polymer Synthesis

As a Type II photoinitiator, this compound does not undergo unimolecular bond cleavage to produce radicals directly. Instead, it operates through a bimolecular process that requires the presence of a co-initiator, or hydrogen donor. sigmaaldrich.compolymerinnovationblog.com The mechanism proceeds through the following steps:

Photoexcitation: Upon absorption of UV radiation, the benzophenone moiety of the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

Hydrogen Abstraction: The excited triplet state of the benzophenone derivative is a high-energy diradical. It abstracts a hydrogen atom from a suitable donor molecule (the co-initiator), which is often a tertiary amine or an alcohol. polymerinnovationblog.com

Radical Generation: This hydrogen abstraction process results in the formation of two radicals: a ketyl radical from the benzophenone and a new radical from the co-initiator. The radical generated from the co-initiator is typically the primary species responsible for initiating the polymerization of monomers, such as acrylates and methacrylates. polymerinnovationblog.com

This process allows for controlled initiation of polymerization, as free radicals are generated only upon exposure to a UV light source. polymerinnovationblog.com This temporal control is a key advantage in processes like UV curing. polymerinnovationblog.com

| Step | Description | Key Species Involved |

| 1. Photoexcitation | Absorption of UV light promotes the photoinitiator to an excited singlet state. | This compound (Ground State) |

| 2. Intersystem Crossing | The excited singlet state converts to a more stable excited triplet state. | This compound (Triplet State) |

| 3. Hydrogen Abstraction | The triplet state initiator abstracts a hydrogen atom from a co-initiator. | Triplet State Initiator, Co-initiator (e.g., Tertiary Amine) |

| 4. Radical Formation | Two radicals are formed: a ketyl radical and an initiating radical from the co-initiator. | Ketyl Radical, Co-initiator Radical |

Application in Nitroxide-Mediated Polymerization (NMP) and Other Controlled Radical Polymerization Techniques

While benzophenone derivatives are staples in conventional free-radical photopolymerization, their application extends to the more advanced field of controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP). These techniques allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

Specifically, conventional Type II photoinitiators like benzophenone have been successfully employed as sensitizers in photoinduced metal-free Atom Transfer Radical Polymerization (ATRP), a major type of CRP. rsc.org In this context, the photoinitiator, in conjunction with a co-initiator and an alkyl halide, can activate the polymerization of vinyl monomers under light irradiation. rsc.org Density functional theory (DFT) calculations have indicated that the initiation of the controlled ATRP pathway from the triplet state of the sensitizer is energetically favorable. rsc.org This demonstrates a sophisticated application of classic photoinitiator chemistry to achieve a high degree of control over the polymerization process, moving beyond simple UV curing to the fabrication of well-defined macromolecules.

Function as UV Stabilizers and Absorbers in Polymer and Advanced Materials Research

Beyond initiating polymerization, benzophenone derivatives are widely used as UV stabilizers to protect polymeric materials from the damaging effects of ultraviolet radiation. nih.gov Exposure to UV light can cause photooxidative degradation, leading to chain scission, free radical production, and a reduction in molecular weight, which ultimately deteriorates the material's mechanical properties and appearance. researchgate.net

Photostabilization Mechanisms Against UV-Induced Degradation in Polymeric Systems

The primary mechanism of photostabilization for this class of compounds relies on the 2-hydroxybenzophenone (B104022) structure. While the subject compound is an acetoxy derivative, it is widely understood that the hydroxyl group adjacent to the carbonyl is crucial for efficacy. It is plausible that this compound functions as a latent stabilizer, undergoing hydrolysis to its active 2-hydroxy form, 2-hydroxy-4-methoxybenzophenone, within the polymer matrix.

The established mechanism for 2-hydroxybenzophenones involves the following steps:

An intramolecular hydrogen bond exists between the phenolic hydrogen at the 2-position and the carbonyl oxygen, forming a stable six-membered ring.

Upon absorbing harmful UV radiation, the molecule is promoted to an excited electronic state.

The molecule then undergoes a rapid, reversible intramolecular proton transfer (excited-state intramolecular proton transfer, ESIPT), forming a transient keto-enol tautomer.

This tautomer quickly dissipates the absorbed energy as harmless heat through non-radiative decay, returning to its original, stable phenolic form.

This cycle can be repeated numerous times, effectively converting damaging UV energy into thermal energy without the compound itself being degraded. This process prevents the absorbed energy from breaking the chemical bonds within the polymer backbone.

| Feature | Description | Consequence |

| Intramolecular H-Bond | A hydrogen bond between the 2-hydroxy group and the carbonyl oxygen. | Forms a stable chelating ring. |

| UV Absorption | The molecule absorbs photons in the UVA and UVB range. | Enters an excited state. |

| Energy Dissipation | Rapid, reversible intramolecular proton transfer and non-radiative decay. | Converts UV energy into harmless heat. |

| Photostability | The molecule returns to its original state, ready to absorb more UV radiation. | Long-term protection for the polymer. |

Potential for Integration in Organic Electronic Devices for Enhanced Stability

The utility of benzophenone derivatives as UV absorbers is being explored to enhance the operational lifetime of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). nih.govliftchem.com These devices often contain organic semiconductor materials that are susceptible to degradation from ambient UV light, leading to a decline in performance and stability.

By incorporating a UV-absorbing compound like a benzophenone derivative into the device architecture, either as an additive in an active layer or as a component in an encapsulation layer, incident UV radiation can be filtered out before it reaches the sensitive organic materials. nih.gov Research has shown that using benzophenone as a high-boiling-point additive can simultaneously improve the efficiency and photostability of both fullerene and non-fullerene OSCs. nih.gov In one study, OSCs containing benzophenone retained 79% of their original power conversion efficiency after illumination aging, compared to only 58-65% for devices without the additive. nih.gov The benzophenone core is also attractive for the synthesis of host and emitter materials within OLEDs themselves, owing to its thermal stability and electrochemical properties. liftchem.com

Utility as a Precursor in Complex Organic Synthesis

While this compound itself is a functional molecule, its core structure, represented by the closely related 2-hydroxy-4-methoxybenzophenone, serves as a valuable precursor in the synthesis of more complex, functionalized molecules. This versatility allows for the creation of specialized derivatives with tailored properties.

For example, 2-hydroxy-4-methoxybenzophenone is used as the starting material for the synthesis of cosmetic-grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid. patsnap.com This synthesis involves a sulfonation reaction, typically using chlorosulfonic acid, to add a sulfonic acid group to the aromatic ring. patsnap.com This modification significantly increases the water solubility of the molecule, which is a desirable property for its application in aqueous-based sunscreen formulations.

Furthermore, the synthesis of 2-hydroxy-4-methoxybenzophenone itself often starts from precursors like 2,4-dihydroxybenzophenone (B1670367), which is selectively methylated using reagents such as dimethyl sulfate or a methyl halide. google.compatsnap.com This highlights the role of the benzophenone framework as a versatile scaffold in multi-step organic synthesis, allowing for the systematic modification of functional groups to achieve desired physical and chemical properties.

Strategies for Derivatization to Access Novel Chemical Scaffolds

The compound this compound serves as a valuable precursor in synthetic chemistry. The acetate (B1210297) group functions as a protecting group for the more reactive phenolic hydroxyl group. Removal of this acetate via simple hydrolysis unmasks the 2-hydroxy-2',4'-methoxybenzophenone, a versatile scaffold for further chemical modification. The derivatization strategies primarily target the phenolic hydroxyl group and the aromatic rings, allowing for the construction of diverse and novel chemical structures.

One common derivatization approach involves the alkylation or arylation of the phenolic hydroxyl group. For instance, ethers can be readily formed by reacting the de-acetylated 2-hydroxybenzophenone with various alkyl halides in the presence of a base. This strategy has been employed to synthesize a range of 4-alkoxy derivatives of 2-hydroxybenzophenones, which are significant in materials science, particularly as UV stabilizers. google.com The general scheme for this derivatization is the Williamson ether synthesis, a reliable and high-yielding reaction.

Another powerful strategy for derivatization involves carbon-carbon bond-forming reactions on the aromatic rings. Modern cross-coupling reactions, such as the Suzuki coupling, are particularly effective. In this approach, a halogenated 2-hydroxybenzophenone (e.g., a bromo-substituted derivative) can be coupled with various boronic acids or esters. This method allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, onto the benzophenone framework. For example, triphenylamine and carbazole moieties have been successfully coupled to a 5-bromo-2-hydroxybenzophenone core to synthesize novel donor-acceptor type materials with interesting photophysical properties. frontiersin.org This highlights the potential to create complex molecular architectures with tailored electronic and optical characteristics starting from a functionalized benzophenone scaffold.

These derivatization strategies enable the systematic modification of the parent compound, providing access to libraries of novel benzophenone-based scaffolds. The properties of these new molecules can be fine-tuned by the choice of reagents used in the derivatization steps, opening avenues for applications in medicinal chemistry and materials science. researchgate.net

Intermediate in the Synthesis of Xanthenones and Other Heterocyclic Compounds

The 2-hydroxybenzophenone scaffold, readily obtained from this compound, is a pivotal intermediate in the synthesis of various oxygen-containing heterocyclic compounds, most notably xanthenones. The key structural feature that facilitates these transformations is the proximate arrangement of the phenolic hydroxyl group and the carbonyl group, which allows for intramolecular cyclization reactions to form a new heterocyclic ring.

The synthesis of the xanthenone core structure from 2-hydroxybenzophenone derivatives is a well-established transformation. This cyclization can be promoted under various conditions, often involving acid catalysis or high temperatures. A significant advancement in this area is the use of transition metal catalysis. For example, rhodium catalysts have been shown to effectively promote the direct synthesis of xanthones from 2,2'-dihydroxybenzophenones through an intramolecular C-H activation and C-O bond formation pathway. semanticscholar.org This method offers a more efficient and atom-economical route to the xanthenone scaffold compared to classical condensation reactions. Another approach involves oxidative cyclization of related phenol (B47542) derivatives to generate xanthene structures. bohrium.com

Beyond xanthenones, the 2-hydroxybenzophenone moiety can be utilized as a building block for other heterocyclic systems. The reactivity of the carbonyl group and the activated aromatic rings allows for participation in various condensation and cyclization reactions. For example, reactions with reagents like the Corey-Chaykovsky reagent can lead to the formation of epoxide derivatives, which can be further transformed into other heterocyclic structures. researchgate.net The fundamental benzophenone structure is a common precursor in the synthesis of aza-heterocycles like benzodiazepines, underscoring the versatility of this chemical class as a starting point for complex heterocyclic targets. The ability to first derivatize the 2-hydroxybenzophenone scaffold and then perform cyclization reactions provides a powerful strategy for accessing a wide range of complex and functionally diverse heterocyclic compounds.

Future Research Trajectories and Unexplored Avenues for 2 Acetoxy 2 ,4 Methoxybenzophenone

Development of Next-Generation Sustainable Synthetic Methodologies

The future synthesis of 2-Acetoxy-2',4'-methoxybenzophenone is anticipated to move away from traditional methods towards more sustainable and environmentally friendly routes. Current synthetic approaches for related benzophenones often rely on stoichiometric amounts of Lewis acids like aluminum chloride and hazardous solvents, which are not ideal from a green chemistry perspective. rsc.orgruc.dk

Future research should focus on catalytic and greener processes for the foundational Friedel-Crafts acylation reaction needed to form the benzophenone (B1666685) core. begellhouse.comstanford.edu The development of solid acid catalysts, such as sulfated zirconia, could offer a recyclable and more environmentally benign alternative to conventional Lewis acids. rsc.org Additionally, methodologies that avoid halogenated components entirely, for instance by using methanesulfonic anhydride (B1165640), represent a significant step forward in minimizing waste. organic-chemistry.org

A plausible sustainable pathway to this compound would likely involve two key steps:

Greener Friedel-Crafts Acylation: Synthesis of the precursor, 2-hydroxy-2',4'-methoxybenzophenone, could be achieved via the acylation of a suitably substituted phenol (B47542) with a benzoic acid derivative, employing a reusable solid acid catalyst or a metal-free system. This avoids the issues associated with traditional Friedel-Crafts reactions.

Selective and Green Acetylation: The subsequent acetylation of the 2-hydroxy group would ideally be performed using green acetylating agents and catalysts. Research could explore enzymatic catalysis or the use of benign solvents to minimize the environmental impact. The use of phase-transfer catalysts in a biphasic system, which has been shown to be effective for the methylation of similar compounds, could be adapted for the acetylation step, offering a simple process with high yield and purity. google.com

Investigation of Emerging Photochemical Reactivities and Applications

The benzophenone scaffold is renowned for its rich photochemistry, a property that is expected to extend to this compound. Benzophenones are classic photosensitizers, capable of absorbing UV light and transferring the energy to other molecules, thereby initiating chemical reactions. acs.org This opens up avenues for its use in various photochemical applications.

Future investigations should explore its potential in:

[2+2] Cycloaddition Reactions: Benzophenone is a well-known photosensitizer for [2+2] cycloaddition reactions, a powerful tool for constructing four-membered rings. acs.org Research could determine the efficiency of this compound in promoting such reactions, which are valuable in complex organic synthesis.

C-H Activation/Insertion: Upon UV irradiation, benzophenone can abstract hydrogen atoms, leading to C-H activation and the formation of new C-C bonds. This reactivity has been harnessed to graft polymers onto surfaces. mdpi.comrsc.org The potential of the title compound in surface modification and polymer cross-linking warrants investigation.

Photocatalysis: The development of novel photocatalytic systems is a key area of modern chemistry. nih.govnih.gov The specific substitution pattern of this compound may tune its photophysical properties, such as its triplet energy and excited-state lifetime, potentially making it a tailored photocatalyst for specific organic transformations. The acetoxy and methoxy (B1213986) groups will influence the electronic nature of the chromophore, and studies will be needed to understand how these substituents modulate its reactivity compared to the parent benzophenone.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 2-Acetoxy-2',4'-methoxybenzophenone?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the compound’s structure, particularly for verifying methoxy and acetoxy substituents. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity assessment, as it resolves impurities from the main peak. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns for structural confirmation .

Q. How can researchers ensure accurate quantification of this compound in complex mixtures?

- Methodological Answer : Use liquid chromatography coupled with mass spectrometry (LC-MS) for high specificity, especially in biological matrices. Calibration curves should be prepared using certified reference standards. For UV-based methods, ensure the absence of interfering chromophores by validating wavelength selection via spectral scans (e.g., 280–320 nm for benzophenone derivatives) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported solubility data for this compound across different studies?

- Methodological Answer : Replicate solubility tests under standardized conditions (e.g., 25°C, inert atmosphere) using solvents of defined purity (e.g., HPLC-grade). Solubility in organic solvents like ethanol or DMSO can vary due to trace water content; use Karl Fischer titration to confirm solvent dryness. Compare results with literature values from peer-reviewed studies, noting temperature and solvent batch variations .

Q. What strategies can optimize the synthesis yield of this compound while minimizing by-products?

- Methodological Answer : Optimize reaction stoichiometry (e.g., acylating agent ratios) and temperature control to prevent over-acetylation. Catalysts like DMAP (4-dimethylaminopyridine) can enhance acylation efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol) isolates the target compound from hydroxylated or diacetylated by-products .

Q. How should researchers design experiments to evaluate the antifungal potential of this compound?

- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against fungal strains (e.g., Candida albicans or Aspergillus fumigatus) using broth microdilution. Include positive controls (e.g., fluconazole) and assess time-kill kinetics. For mechanistic studies, evaluate membrane disruption via propidium iodide uptake or ergosterol biosynthesis inhibition using GC-MS .

Q. What validation steps are critical when interpreting NMR data for this compound?

- Methodological Answer : Confirm deuterated solvent purity (e.g., DMSO-d6) to avoid extraneous peaks. Integrate proton signals to verify substituent ratios (e.g., acetoxy vs. methoxy groups). Compare chemical shifts with structurally analogous compounds (e.g., 2-Hydroxy-4-methoxybenzophenone, δ 3.8 ppm for methoxy ). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Data Contradiction Analysis

Q. How can researchers resolve conflicting reports on the stability of this compound under UV exposure?

- Methodological Answer : Perform accelerated stability studies using controlled UV light (e.g., 365 nm) and monitor degradation via HPLC. Compare degradation products (e.g., deacetylated derivatives) with authentic standards. Ensure studies replicate environmental conditions (e.g., oxygen levels, solvent polarity) to identify critical degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.